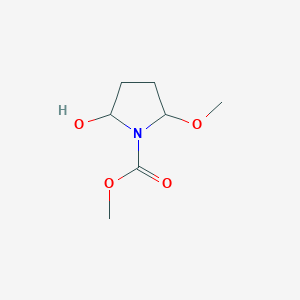
Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate is a chemical compound with a unique structure that includes a pyrrolidine ring substituted with hydroxyl and methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with appropriate reagents under controlled conditions. One common method includes the use of methylation and hydroxylation reactions to introduce the methoxy and hydroxyl groups, respectively. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Hydroxy-5-methylpyridine
- 5-Methyl-2-pyridinol
- N-methyl-2-pyridone
Uniqueness
Methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H13NO4 |
|---|---|
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
methyl 2-hydroxy-5-methoxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO4/c1-11-6-4-3-5(9)8(6)7(10)12-2/h5-6,9H,3-4H2,1-2H3 |
Clé InChI |
VISUPIKAVITHNH-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(N1C(=O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Chloromethyl)benzo[d]oxazole-7-methanol](/img/structure/B12877621.png)
![2-(Aminomethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12877622.png)

![2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-ol](/img/structure/B12877633.png)

![2-(Cyanomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12877641.png)
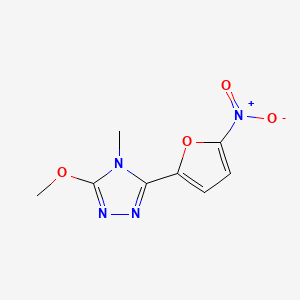

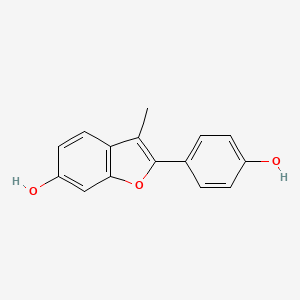
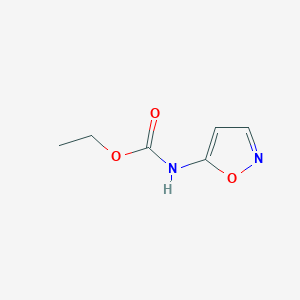
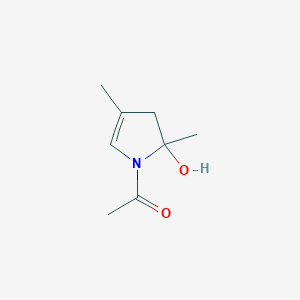
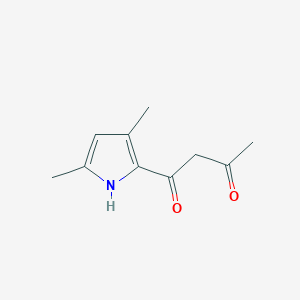
![2-(Chloromethyl)-4-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12877675.png)

